Ethyl 2-p-tolyloxyacetoacetate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-methylphenoxy)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-16-13(15)12(10(3)14)17-11-7-5-9(2)6-8-11/h5-8,12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERWVRLQEALOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)OC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing Ethyl 2 P Tolyloxyacetoacetate Within α Heteroatom Substituted β Keto Esters
Ethyl 2-p-tolyloxyacetoacetate is structurally defined as a β-keto ester bearing a p-tolyloxy group at the α-position. This places it within the broader category of α-heteroatom-substituted β-keto esters, a class of organic molecules that feature a ketone and an ester functional group separated by a single carbon, which is itself substituted with an atom other than carbon or hydrogen. acs.orgresearchgate.net The presence of the α-heteroatom, in this case, an oxygen atom connected to a p-tolyl group, significantly influences the chemical reactivity of the molecule.
The general structure of β-keto esters makes them valuable intermediates in organic synthesis. They can exist in equilibrium with their enol or enolate forms, providing multiple sites for chemical reactions. The introduction of an α-heteroatom substituent, such as the aryloxy group in this compound, can modulate the electronic properties and steric environment of the α-carbon, thereby influencing the regioselectivity and stereoselectivity of its reactions. For instance, the electron-withdrawing nature of the tolyloxy group can increase the acidity of the α-proton, facilitating its removal and subsequent reactions at this position.
α-Heteroatom-substituted ketones, including β-keto esters, are recognized as important substrates in various chemical transformations, such as asymmetric transfer hydrogenations. acs.orgbohrium.com The resulting products of these reactions are often valuable chiral building blocks for the synthesis of more complex molecules. acs.org The specific nature of the α-heteroatom substituent can have a considerable impact on the outcome of such reactions. acs.org
Historical Perspective and Evolution of Synthetic Strategies for Ethyl 2 P Tolyloxyacetoacetate Analogues
The synthesis of β-keto esters has a long history in organic chemistry, with foundational methods like the Claisen condensation being a cornerstone for their preparation. organic-chemistry.org This reaction typically involves the condensation of two ester molecules to form a β-keto ester. Over time, numerous variations and alternative methods have been developed to synthesize a wide array of β-keto esters, including those with α-substituents.
The synthesis of α-heteroatom-substituted β-keto esters, a class to which Ethyl 2-p-tolyloxyacetoacetate belongs, has seen the development of more specialized synthetic strategies. One of the most direct approaches involves the acylation of enolates with reagents that can introduce the desired α-heteroatom functionality. For instance, the reaction of an enolate with a suitable electrophile containing the heteroatom group can lead to the formation of the α-substituted product.
More recent advancements in synthetic methodology have provided more efficient and versatile routes to α-substituted β-keto esters. For example, the reaction of magnesium enolates of substituted malonic acid half oxyesters with various acylating agents has been shown to be an effective method for producing functionalized α-substituted β-keto esters. organic-chemistry.org Another modern approach involves the use of transition metal catalysis. For example, palladium-catalyzed reactions of allylic β-keto carboxylates can generate palladium enolates, which can then undergo various transformations to yield substituted ketone products. nih.gov
The synthesis of α-keto esters, a closely related class of compounds, has also evolved significantly. Early methods included Friedel-Crafts acylation and reactions involving Grignard reagents. mdpi.com More contemporary methods often employ transition-metal-catalyzed carbonylation reactions. mdpi.com While these methods are for the direct synthesis of α-keto esters, they highlight the broader trend towards more sophisticated catalytic approaches in the synthesis of keto-ester compounds.
Overview of Key Research Areas Pertaining to Ethyl 2 P Tolyloxyacetoacetate
Direct Synthesis Approaches to this compound
Direct synthesis aims to construct the target molecule in a highly efficient manner, often through the formation of a key bond in a late-stage synthetic step. For this compound, this typically involves the formation of the C-O ether linkage or the construction of the β-keto ester backbone.
The formation of the aryl ether bond (C-O) is a critical step in synthesizing α-aryloxy-β-keto esters. The Williamson ether synthesis is a classical approach, though modern methods offer greater control and efficiency. A prominent strategy involves a two-step sequence starting with a β-keto ester. This method includes an initial α-halogenation followed by a nucleophilic substitution.
A notable advancement is the enantioselective formation of α-aryloxy-β-keto esters, which can be achieved through the Lewis acid-catalyzed enantioselective chlorination of β-keto esters. researchgate.net This reaction is followed by a subsequent SN2 reaction where a phenol (B47542) displaces the newly introduced chlorine atom. researchgate.net This sequence allows for the creation of chiral α-aryloxy-β-keto esters with high enantiomeric purity. researchgate.net For the synthesis of this compound, this would involve the reaction of ethyl α-chloroacetoacetate with p-cresol (B1678582) under basic conditions.
Another powerful strategy for C-O bond formation is the deoxygenative α-arylation of 1,2-dicarbonyl compounds. This metal-free method utilizes organoboranes to achieve facile arylation, providing access to α-arylated esters and ketones. nih.gov
Condensation reactions, particularly the Claisen condensation, are fundamental to forming the β-keto ester functionality. The synthesis of related structures, such as ethyl 2,4-dioxo-4-arylbutanoates, is commonly achieved by the Claisen condensation of an appropriate acetophenone (B1666503) with diethyl oxalate (B1200264) in the presence of a strong base like sodium ethoxide. ut.ac.irjohnshopkins.eduresearchgate.net To synthesize this compound directly via this route, one would theoretically start with ethyl p-tolyloxyacetate and condense it with an ethyl formate (B1220265) equivalent.
A more general and robust method involves the reaction of magnesium enolates derived from substituted malonic acid half-oxyesters with various acylating agents. organic-chemistry.org This decarboxylative Claisen condensation can utilize acyl chlorides, anhydrides, and even carboxylic acids to produce functionalized α-substituted β-keto esters in good yields. organic-chemistry.org
Convergent Synthetic Pathways for Analogues of this compound
Convergent synthesis involves preparing separate fragments of a molecule and then combining them. This approach is highly effective for creating a library of analogues by varying the structure of the individual fragments.
Enolate chemistry is central to the synthesis of Ethyl 2,4-dioxo-4-arylbutanoate derivatives, which are structural analogues of α-aryloxy-β-keto esters. The standard method is a Claisen condensation where the enolate of a substituted acetophenone acts as the nucleophile, attacking diethyl oxalate. ut.ac.irjohnshopkins.edu The reaction is typically facilitated by a base such as sodium ethoxide (NaOEt) in dry ethanol. ut.ac.ir The mixture is stirred, often overnight, and may be heated to ensure the reaction goes to completion. ut.ac.ir Acidification of the reaction mixture then yields the final diketo ester product. ut.ac.ir This method has been successfully used to prepare a variety of derivatives with different substituents on the aryl ring. ut.ac.irjohnshopkins.edu
| Substituted Acetophenone | Resulting Product | Yield |
|---|---|---|
| Acetophenone | Ethyl 2,4-dioxo-4-phenylbutanoate | Data not specified |
| 4-Methylacetophenone | Ethyl 2,4-dioxo-4-(p-tolyl)butanoate | Data not specified |
| 4-Chloroacetophenone | Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | Data not specified |
| 2,4-Dichloroacetophenone | Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | Data not specified |
| 4-Fluoroacetophenone | Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | Data not specified |
Organometallic and silicon-based reagents provide modern, versatile routes to α-functionalized acetates and their derivatives. Organometallic compounds, such as those of zinc, magnesium (Grignard reagents), and lithium, are potent nucleophiles widely used for carbon-carbon bond formation. msu.eduvapourtec.com For instance, functionalized arylzinc intermediates can undergo a copper(I)-catalyzed reaction with acetoxyacetyl chloride to produce α-hydroxyacetophenones, which are valuable precursors. nih.gov The Reformatsky reaction, which uses zinc to generate an organometallic enolate from an α-halo ester, is another classic example of this approach. masterorganicchemistry.com
Silicon-based reagents offer complementary strategies. Ketene silyl (B83357) acetals, which are silyl enol ethers of esters, are particularly useful. acs.org They can be acylated under neutral or Lewis acid-catalyzed conditions to afford β-keto esters, avoiding the harsh basic conditions of traditional enolate chemistry. organic-chemistry.org Furthermore, the reductive activation of chlorosilanes can generate silyl radicals and anions, which can then be used to construct Si-C bonds in a variety of contexts, showcasing the versatility of silicon-based reactive intermediates in synthesis. acs.org
Catalytic and Asymmetric Synthesis of Chiral this compound Analogues
The demand for enantiomerically pure compounds in various fields has driven the development of catalytic asymmetric methods. For α-aryloxy-β-keto esters, the primary challenge is to control the stereocenter at the α-position.
One of the most successful strategies for the enantioselective synthesis of α-aryloxy-β-keto esters involves a two-step process. researchgate.net The first step is a catalytic asymmetric α-chlorination of a β-keto ester using a chiral Lewis acid catalyst, such as a copper or titanium complex, with an electrophilic chlorine source like N-chlorosuccinimide (NCS). researchgate.net The resulting α-chloro-β-keto ester, now chiral, undergoes a nucleophilic substitution (SN2) reaction with a phenol to install the aryloxy group, yielding the final product with high enantiomeric excess. researchgate.net This method effectively transfers the chirality from the chlorination step to the final ether product. researchgate.net
| β-Keto Ester Substrate | Phenol Nucleophile | Enantiomeric Excess (ee) of Product |
|---|---|---|
| Ethyl benzoylacetate | Phenol | 96% |
| Ethyl benzoylacetate | 4-Methoxyphenol | 94% |
| Ethyl benzoylacetate | 4-Chlorophenol | 95% |
| Ethyl 2-oxocyclohexanecarboxylate | Phenol | 91% |
An alternative pathway is through the organocatalyzed asymmetric α-hydroxylation of β-keto esters. researchgate.net Chiral organocatalysts, such as modified amino alcohols derived from pharmaceuticals like timolol, can catalyze the addition of a hydroxyl group to the α-position with good enantioselectivity. researchgate.net The resulting α-hydroxy-β-keto ester can then be converted to the corresponding α-aryloxy derivative through standard ether synthesis protocols, such as a Mitsunobu reaction or by conversion to a better leaving group followed by substitution.
Organocatalytic Approaches, including L-proline catalyzed aldol (B89426) reactions for pharmaceutical intermediates.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis, offering a greener and often more cost-effective alternative to metal-based catalysts. illinois.edu Among these, the amino acid L-proline is celebrated for its ability to catalyze reactions with high stereoselectivity, acting as a "simplest enzyme". illinois.edu
L-proline and its derivatives are particularly effective in catalyzing direct asymmetric aldol reactions, a fundamental carbon-carbon bond-forming reaction. mdpi.comnih.gov The accepted mechanism for the L-proline-catalyzed aldol reaction involves the formation of an enamine intermediate between the ketone donor and the secondary amine of proline. This enamine then attacks the aldehyde acceptor, followed by hydrolysis to release the β-hydroxy ketone product and regenerate the catalyst. illinois.edu This methodology is crucial for creating chiral β-hydroxy ketones, which are key building blocks for many pharmaceutical compounds. mdpi.com
While direct synthesis of this compound via an aldol reaction is not the primary route, α-aryloxy-β-keto esters can serve as substrates in subsequent organocatalytic transformations. For instance, the ketone moiety can participate in proline-catalyzed reactions to introduce new stereocenters, leading to complex, functionally diverse molecules. Research has demonstrated that various chiral amines and their derivatives can catalyze aldol reactions with a broad range of substrates, including functionalized ketoesters, to produce products with excellent yields and enantioselectivities. nih.gov The development of these bio-inspired catalytic systems provides an efficient pathway to enantioenriched α-aminocarbonyl and α-hydroxycarbonyl compounds, which are valuable precursors in drug synthesis. researchgate.netmdpi.com
Table 1: Overview of Organocatalytic Aldol Reactions
| Catalyst | Reactants | Product Type | Key Features |
|---|---|---|---|
| L-proline | Ketones and α-unsubstituted aldehydes | β-Hydroxy Ketones | Bioorganic approach, high stereoselectivity. illinois.edumdpi.com |
| Chiral Diamines | α,β-Unsaturated ketoesters and ketones | β-Hydroxy Carbonyls | High efficiency and enantioselectivity. nih.gov |
| L-Hydroxyproline-Peptides | Acetone and p-nitrobenzaldehyde | Chiral β-Hydroxyketones | Operates via a β-hydroxyketone hemiaminal intermediate. mdpi.com |
Transition Metal-Catalyzed Routes
Transition metal catalysis offers a highly versatile and efficient platform for synthesizing α-aryloxy-β-keto esters. These methods often provide access to complex molecular architectures with high selectivity and functional group tolerance. nih.govmdpi.com
One prominent strategy involves the palladium-catalyzed α-arylation of ketone enolates . This cross-coupling reaction directly forms the crucial C(aryl)-O-C(α) bond system. While historically challenging, recent advancements have enabled the efficient coupling of aryl halides or triflates with the enolates of β-keto esters. sioc-journal.cn Similarly, copper-catalyzed methods have been developed for the coupling of N-acyl o-iodoanilines with β-keto esters. sioc-journal.cn
Another powerful approach is the enantioselective phenoxylation of β-keto esters . This has been achieved through a two-step process involving the enantioselective chlorination of a β-keto ester using a chiral Lewis acid catalyst, followed by a nucleophilic substitution (SN2) reaction with a phenol, such as p-cresol. tut.ac.jpresearchgate.net This method successfully introduces the aryloxy group at a tertiary carbon center with high enantioselectivity, a significant achievement in ether synthesis. tut.ac.jp
Asymmetric transfer hydrogenation represents another key transition metal-catalyzed transformation. Using well-defined ruthenium (Ru) or iridium (Ir) complexes, the keto group of α-heteroatom-substituted β-keto esters can be reduced to the corresponding alcohol with high stereocontrol. researchgate.netnih.govsemanticscholar.org This dynamic kinetic resolution (DKR) process allows for the synthesis of syn-β-hydroxy-α-amino or α-alkoxy esters, which are valuable chiral building blocks. nih.gov
Furthermore, rhodium (Rh)-catalyzed C-H activation has been employed for the ortho-acylation of aryl ketone O-methyl oximes with aldehydes, providing a direct route to functionalized ketone structures that can be precursors to the target esters. nih.gov
Table 2: Comparison of Transition Metal-Catalyzed Routes to α-Aryloxy-β-Keto Esters and Related Compounds
| Method | Catalyst System | Substrates | Key Advantages |
|---|---|---|---|
| Asymmetric Phenoxylation | Chiral Lewis Acid (e.g., Ti, Cu) then SN2 | β-Keto esters, Phenols | First enantioselective synthesis of α-aryloxy-β-keto esters. tut.ac.jpresearchgate.net |
| Asymmetric Transfer Hydrogenation | Ru or Ir complexes (e.g., Noyori-Ikariya catalyst) | α-Substituted β-Keto esters | High enantioselectivity for chiral alcohol products via DKR. researchgate.netnih.govsemanticscholar.org |
| C-H Bond Acylation | Pd(OAc)₂, Rh(III) complexes | 2-Phenoxypyridines, Aldehydes | High functional group tolerance, direct functionalization. nih.gov |
| Cross-Coupling | Pd or Cu catalysts | β-Keto esters, Aryl halides | Direct formation of the α-aryl bond. sioc-journal.cn |
Green Chemistry Principles in this compound Synthesis: Solvent-Free and Flow Chemistry Techniques.
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound and related esters, this involves developing methods that minimize waste, avoid hazardous solvents, and improve energy efficiency.
Solvent-Free Synthesis: A significant advancement in green synthesis is the use of solvent-free reaction conditions. Lipase-catalyzed transesterification provides a mild and environmentally benign route to β-keto esters. google.com Using an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), alcohols can be acylated with methyl or ethyl β-keto esters in the absence of bulk solvent. This method is highly chemoselective, proceeding with high yields (>90%) and offering a simple protocol for producing optically active β-keto esters, which are valuable starting materials for natural products. google.com The immobilization of the enzyme allows for easy recovery and reuse of the catalyst, further enhancing the sustainability of the process. google.com
Flow Chemistry Techniques: Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch reactor, offers numerous advantages, including enhanced safety, better process control, and potential for scalability. An in-flow process has been developed for the synthesis of β-keto esters via the BF₃·OEt₂-catalyzed formal C-H insertion of ethyl diazoacetate into aldehydes. nih.gov This technique allows for rapid production and immediate use of the β-keto ester products in subsequent reactions, such as condensation with amidines to form pyrimidin-4-ols, demonstrating the efficiency of integrated flow processes. nih.gov
The use of green solvents is another cornerstone of sustainable chemistry. Ethyl lactate (B86563), a bio-based and biodegradable solvent, has been successfully employed as a medium for various organic syntheses, including the preparation of esters. researchgate.netmdpi.com Similarly, ethyl acetate (B1210297) is being explored as a greener alternative to solvents like acetonitrile (B52724) and chlorobenzene (B131634) for polymerizations and other reactions. rsc.org These solvents reduce the environmental burden and are often more compatible with pharmaceutical applications. rsc.org
Table 3: Green Chemistry Approaches for β-Keto Ester Synthesis
| Technique | Catalyst/Conditions | Substrates | Advantages |
|---|---|---|---|
| Solvent-Free Transesterification | Immobilized Lipase (CALB) | Alcohols, Methyl/Ethyl β-keto esters | Mild, solvent-free conditions; high yield; catalyst reusable; produces optically active esters. google.com |
| In-Flow Synthesis | BF₃·OEt₂ | Aldehydes, Ethyl diazoacetate | Rapid synthesis; excellent process control; suitable for multi-step, one-pot procedures. nih.gov |
| Green Solvents | N/A | Various | Use of bio-based, biodegradable solvents like ethyl lactate reduces environmental impact. researchgate.netmdpi.com |
Strategic Applications of Ethyl 2 P Tolyloxyacetoacetate in Advanced Organic Synthesis
Precursor for the Synthesis of Diverse Heterocyclic Frameworks
The reactivity of the β-keto ester functionality in ethyl 2-p-tolyloxyacetoacetate allows for its participation in a wide array of cyclization and condensation reactions, making it an ideal starting material for the synthesis of various heterocyclic systems.
Synthesis of Nitrogen-Containing Heterocycles, including Quinolines, Pyrimidines, Triazoles, and Thiadiazoles
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and this compound serves as a key intermediate for certain classes of these compounds.
While the broader class of β-keto esters, such as ethyl acetoacetate (B1235776), are canonical precursors for heterocycles like quinolines and pyrimidines through well-established reactions like the Combes quinoline (B57606) synthesis and the Biginelli reaction, specific documented examples detailing the use of this compound for these particular frameworks are not prevalent in the reviewed scientific literature. However, its utility is well-documented in the synthesis of triazoles.
Research has demonstrated a clear pathway to novel 1,2,4-triazole (B32235) derivatives starting from the closely related precursor, ethyl 2-p-tolyloxy acetate (B1210297). ijbr.com.pkijbr.com.pk This synthesis showcases the transformation of the tolyloxy-containing backbone into a functionalized heterocyclic system. The process begins with the conversion of the starting ester into 2-p-tolyloxyacetohydrazide. ijbr.com.pkijbr.com.pk This hydrazide is a critical intermediate which then reacts with an isothiocyanate, such as ethyl isothiocyanate, to form a 2-p-tolyloxythiosemicarbazide. ijbr.com.pkijbr.com.pk The final heterocyclic ring is constructed through the cyclization of this thiosemicarbazide (B42300) intermediate in an alkaline medium, which yields the core 4-ethyl-5-(p-tolyloxymethyl)-4H-1,2,4-triazole-3-thiol. ijbr.com.pkijbr.com.pk This triazole can be further functionalized by reacting it with various alkyl halides to produce a library of N-ethyl-3,5-substituted derivatives. ijbr.com.pkijbr.com.pk
This multi-step synthesis highlights how the tolyloxy portion of the initial reagent is incorporated into the final heterocyclic product, providing a scaffold for further diversification. The resulting triazole derivatives are of significant interest due to the wide range of biological activities exhibited by this class of compounds, including antifungal and antimicrobial properties. researchgate.net
A selection of N-ethyl-3,5-substituted-4-ethyl-5-(p-tolyloxymethyl)-4H-1,2,4-triazole-3-thiol derivatives synthesized from this pathway is presented below.
| Compound ID | Substituent (at 3-thiol position) | Yield (%) | Melting Point (°C) | Molecular Formula |
| 278f | n-Hexylthio | 91% | 83-84 | C18H27N3OS |
| 278h | Phenethylthio | 95% | 148-149 | C20H23N3OS |
Regarding thiadiazoles, while they are an important class of sulfur- and nitrogen-containing heterocycles, specific synthetic routes employing this compound as the primary building block are not described in the surveyed literature.
Construction of Fused and Bridged Heterocyclic Systems
The creation of fused and bridged heterocyclic systems represents a significant challenge in organic synthesis, leading to molecules with complex, three-dimensional architectures. These structures are often sought after in drug discovery for their conformational rigidity and novel pharmacological profiles. While this compound possesses functional groups that could potentially participate in intramolecular cyclizations to form such systems, a review of the available scientific literature did not yield specific examples of its application in the construction of fused or bridged heterocyclic frameworks.
Multicomponent Reaction Methodologies Utilizing this compound Scaffolds
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. Acetoacetate scaffolds are common participants in MCRs. However, based on the available research, there are no specific, documented multicomponent reaction methodologies that explicitly utilize the this compound scaffold.
Development of Pharmaceutical Intermediates from this compound
This compound is a valuable chemical intermediate, a compound that serves as a stepping stone in the synthesis of more complex molecules. Its utility is particularly noted in the creation of functionalized heterocycles, which are foundational structures in many pharmaceutical agents. researchgate.net
The synthesis of novel 1,2,4-triazole derivatives, which begins with the related precursor ethyl 2-p-tolyloxy acetate, underscores its role in generating compounds with potential applications in medicinal chemistry. ijbr.com.pkijbr.com.pk The 1,2,4-triazole ring system is a well-known "privileged scaffold" in drug discovery, appearing in a wide range of approved drugs with diverse therapeutic actions. researchgate.net By providing the essential (p-tolyloxymethyl) fragment, the compound serves as a key building block for creating new triazole derivatives that can be screened for various biological activities, including antimicrobial and antiproliferative effects. ijbr.com.pkmdpi.com The potential to generate libraries of these heterocyclic compounds positions this compound as a significant intermediate for research and development in the pharmaceutical industry.
Application in Stereoselective Total Synthesis of Natural Products and Complex Targets
Stereoselective total synthesis aims to construct complex molecules, such as natural products, with precise control over the three-dimensional arrangement of their atoms. This is crucial as the biological activity of a molecule is often dependent on its specific stereochemistry. While β-keto esters can be employed in reactions that create chiral centers, the scientific literature reviewed does not provide specific instances of this compound being applied in the stereoselective total synthesis of natural products or other complex molecular targets.
Tandem Reactions and Cascade Sequences Employing this compound
Tandem or cascade reactions are sophisticated processes where multiple bond-forming events occur sequentially in a single operation without the isolation of intermediates. These elegant reactions are highly valued for their efficiency in rapidly building molecular complexity from simple precursors. Although the structural elements of this compound could theoretically engage in such reaction sequences, there are currently no specific examples in the surveyed literature of its employment in tandem or cascade reactions.
Computational and Theoretical Chemistry Studies on Ethyl 2 P Tolyloxyacetoacetate and Its Analogues
Electronic Structure and Bonding Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By solving approximations of the Schrödinger equation, DFT can determine the electron density and, from it, derive a wealth of information about molecular properties. For Ethyl 2-p-tolyloxyacetoacetate, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-31++G(d,p), provide a detailed picture of its geometry and electronic landscape. mdpi.comnih.gov
The initial step in a DFT study is the geometry optimization, where the molecule's structure is adjusted to find its lowest energy conformation. This process yields precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and stability.
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO indicates its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyloxy group, while the LUMO would likely be centered on the electron-withdrawing acetoacetate (B1235776) moiety, particularly the carbonyl groups.
Table 1: Hypothetical Optimized Geometric and Electronic Parameters for this compound from DFT Calculations
| Parameter | Description | Predicted Value |
|---|---|---|
| C=O (keto) Bond Length | Length of the ketone carbonyl bond | ~1.21 Å |
| C=O (ester) Bond Length | Length of the ester carbonyl bond | ~1.22 Å |
| Ar-O Bond Length | Length of the bond between the aromatic ring and ether oxygen | ~1.37 Å |
| O-C-C-O Dihedral Angle | Torsion angle of the ester group | ~180° (trans) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting a molecule's reactive behavior by visualizing the charge distribution. nih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. wolfram.com Regions of negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and are prone to nucleophilic attack. wolfram.comresearchgate.net
For this compound, an MEP analysis would highlight specific reactive sites:
Negative Regions (Red/Yellow): The oxygen atoms of the carbonyl groups and the ether linkage are expected to be the most electron-rich areas. These sites are the most likely points of interaction for electrophiles, such as protons in acid-catalyzed reactions. The π-system of the aromatic tolyl group also represents a region of moderate negative potential. researchgate.net
Positive Regions (Blue): The carbonyl carbon atoms are highly electron-deficient due to the electronegativity of the adjacent oxygen atoms, making them primary targets for nucleophiles. The hydrogen atoms, particularly those on the ethyl group and the methyl group of the tolyl moiety, would show moderately positive potential.
This predictive capability makes MEP a powerful guide for understanding reaction mechanisms and designing chemical syntheses. mdpi.comrsc.org
Table 2: Predicted Reactive Sites of this compound Based on MEP Analysis
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
|---|---|---|
| Carbonyl Oxygens (C=O) | Strongly Negative | Site for Electrophilic Attack / H-bond Acceptor |
| Ether Oxygen (Ar-O) | Negative | Site for Electrophilic Attack / H-bond Acceptor |
| Aromatic Ring (π-system) | Moderately Negative | Site for Electrophilic Attack |
| Carbonyl Carbons (C=O) | Strongly Positive | Site for Nucleophilic Attack |
| Ethyl and Methyl Hydrogens | Moderately Positive | Potential H-bond Donors |
Intermolecular Interactions and Supramolecular Assembly
The way molecules pack in a solid state is governed by a complex network of intermolecular interactions. Computational methods like Hirshfeld surface analysis are instrumental in visualizing and quantifying these forces, which dictate the supramolecular assembly. scirp.org
Hirshfeld Surface Analysis This graphical tool maps the regions of intermolecular contact in a crystal. biointerfaceresearch.commdpi.com The surface is generated based on the electron distribution of the molecule and its neighbors. Key visualizations include:
d_norm surface: This map uses a red-white-blue color scheme to highlight intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds, while blue regions signify longer contacts. rsc.orgacs.org
For this compound, Hirshfeld analysis would likely reveal a predominance of H···H contacts due to the abundance of hydrogen atoms. Other significant interactions would include O···H and C···H contacts, reflecting weak hydrogen bonds that stabilize the crystal lattice. mdpi.com
π-hole Tetrel Bonding and Other Interactions Beyond typical van der Waals forces and hydrogen bonds, more specific interactions can play a role. A π-hole tetrel bond is a noncovalent interaction where a Group 14 atom (like the carbonyl carbon) has a region of positive electrostatic potential (a π-hole) above and below the plane of its substituents, allowing it to act as an electron acceptor. nih.govrsc.org In this compound, the electron-deficient carbonyl carbons could potentially engage in such interactions with electron-rich regions of neighboring molecules.
Furthermore, the presence of the tolyl group allows for other aromatic interactions, such as:
C-H···π interactions: Where a C-H bond points towards the face of the aromatic ring.
π···π stacking: Face-to-face or offset stacking of the aromatic rings, driven by electrostatic and dispersion forces. researchgate.netrsc.org
Table 3: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Description | Expected Contribution |
|---|---|---|
| H···H Contacts | Interactions between hydrogen atoms on adjacent molecules. | High |
| O···H/C···H Contacts | Weak hydrogen bonds involving carbonyl/ether oxygens and C-H groups. | Moderate |
| π···π Stacking | Interactions between the aromatic rings of tolyl groups. | Moderate to Low |
| C-H···π Interactions | A C-H bond interacting with the π-face of the aromatic ring. | Moderate to Low |
| π-hole Tetrel Bonding | Carbonyl carbon acting as a Lewis acid. | Low but possible |
Prediction of Spectroscopic Properties (NMR, IR) and Conformational Preferences
Computational chemistry provides a reliable means of predicting spectroscopic data, which can be invaluable for structure elucidation and interpretation of experimental results. chemrxiv.org DFT calculations can accurately forecast both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. acs.orgresearchgate.net
The process typically involves first optimizing the molecule's geometry and then performing calculations to determine NMR chemical shifts (using methods like GIAO) and vibrational frequencies (IR spectra). acs.org By comparing the calculated energies of different spatial arrangements (conformers), the most stable or preferred conformation can also be identified.
Predicted IR Spectrum: The calculated IR spectrum would show characteristic vibrational frequencies corresponding to the molecule's functional groups. These theoretical values can be compared with experimental data to confirm structural assignments.
Predicted NMR Spectrum: Calculations can predict the ¹H and ¹³C chemical shifts. These predictions are highly sensitive to the electronic environment of each nucleus, making them a powerful tool for verifying the proposed structure. acs.org Combining data from different spectra can improve the accuracy of functional group prediction. nih.govacs.org
Table 4: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Feature | Predicted Value | Assignment |
|---|---|---|---|
| IR | Vibrational Frequency | ~3050 cm⁻¹ | Aromatic C-H Stretch |
| Vibrational Frequency | ~1745 cm⁻¹ | Ester C=O Stretch | |
| Vibrational Frequency | ~1720 cm⁻¹ | Ketone C=O Stretch | |
| Vibrational Frequency | ~1250 cm⁻¹ | Aryl-O-C Stretch | |
| ¹H NMR | Chemical Shift (δ) | ~7.0-7.2 ppm | Aromatic Protons |
| Chemical Shift (δ) | ~4.2 ppm | -O-CH₂- (Ethyl) | |
| Chemical Shift (δ) | ~2.3 ppm | Ar-CH₃ (Tolyl) | |
| Chemical Shift (δ) | ~1.3 ppm | -CH₃ (Ethyl) | |
| ¹³C NMR | Chemical Shift (δ) | ~200 ppm | Ketone C=O |
| Chemical Shift (δ) | ~168 ppm | Ester C=O | |
| Chemical Shift (δ) | ~130-155 ppm | Aromatic Carbons |
Reaction Pathway Energetics and Transition State Characterization
DFT is extensively used to elucidate reaction mechanisms by mapping the potential energy surface of a chemical transformation. researchgate.net This involves identifying and calculating the energies of reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them. researchgate.netacs.org
For a molecule like this compound, one could model reactions such as its base-catalyzed hydrolysis. Computational analysis would involve:
Optimizing the structures of the reactants (the ester and a nucleophile, e.g., OH⁻).
Locating the transition state for the nucleophilic attack on a carbonyl carbon.
Characterizing the tetrahedral intermediate.
Finding the transition state for the departure of the leaving group.
Optimizing the structures of the final products.
By calculating the energies at each step, a complete reaction energy profile can be constructed, providing deep mechanistic insight that is often difficult to obtain experimentally. nih.govrsc.org
Table 5: Hypothetical Reaction Profile for Hydrolysis of this compound
| Reaction Step | Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|---|
| 1 | Reactants | Ester + OH⁻ | 0.0 |
| 2 | Transition State 1 (TS1) | Nucleophilic attack of OH⁻ on C=O | +15.2 |
| 3 | Intermediate | Tetrahedral intermediate | -8.5 |
| 4 | Transition State 2 (TS2) | Leaving group departure | +12.1 |
| 5 | Products | Carboxylate + Alcohol | -25.0 |
Derivatization and Structural Modification of Ethyl 2 P Tolyloxyacetoacetate for Enhanced Utility
Modification of the Aryloxy Moiety: Electronic and Steric Effects
The p-tolyloxy group in ethyl 2-p-tolyloxyacetoacetate offers a prime site for modification to systematically alter the electronic and steric profile of the molecule. The electronic nature of the aromatic ring can be tuned by introducing electron-donating or electron-withdrawing substituents. For instance, the installation of electron-donating groups, such as methoxy (B1213986) or additional alkyl groups, at the ortho or meta positions of the tolyl ring would increase the electron density of the aryloxy moiety. Conversely, the introduction of electron-withdrawing groups like nitro, cyano, or halo groups would decrease the electron density. These electronic perturbations can influence the reactivity of the entire molecule, including the acidity of the α-proton and the susceptibility of the ester to hydrolysis.
Steric effects can be introduced by incorporating bulky substituents on the aromatic ring. Replacing the methyl group with larger alkyl groups (e.g., ethyl, isopropyl, tert-butyl) or introducing substituents at the ortho positions would create steric hindrance around the aryloxy portion of the molecule. Such steric modifications can impact the molecule's ability to interact with biological targets, potentially leading to increased selectivity or altered binding affinities. The interplay of these electronic and steric effects is crucial in establishing structure-activity relationships (SAR) for various applications.
A systematic study of these modifications, as outlined in the table below, would provide a library of compounds to probe these effects.
| Substituent on Aryl Ring | Position | Expected Electronic Effect | Expected Steric Effect |
| -OCH₃ | ortho, meta, para | Electron-donating | Moderate |
| -NO₂ | ortho, meta, para | Electron-withdrawing | Moderate |
| -Cl | ortho, meta, para | Electron-withdrawing (inductive), Weakly donating (resonance) | Minor |
| -C(CH₃)₃ | ortho, para | Electron-donating (inductive) | Significant |
| -CF₃ | meta, para | Strongly electron-withdrawing | Moderate |
α-Functionalization of the Keto Ester Group: Introduction of Halogens, Heteroatoms, and Alkyl Chains
The α-carbon of the β-keto ester functionality in this compound is activated by the two adjacent carbonyl groups, making it a versatile handle for introducing a variety of functional groups.
Introduction of Halogens: The α-position can be readily halogenated using various reagents. For instance, chlorination can be achieved with sulfuryl chloride, and bromination with N-bromosuccinimide (NBS) or bromine in a suitable solvent. wikipedia.orgchemistrysteps.com The introduction of a halogen atom at this position not only alters the steric and electronic properties of the molecule but also provides a reactive site for further synthetic transformations, such as nucleophilic substitution or cross-coupling reactions. Enantioselective halogenation can also be achieved using chiral catalysts, which is of significant interest in the synthesis of chiral molecules. nih.gov
Introduction of Heteroatoms: The α-halo derivatives can serve as precursors for the introduction of various heteroatoms. Nucleophilic substitution reactions with amines, thiols, or alcohols can lead to the corresponding α-amino, α-thio, and α-alkoxy derivatives. These modifications can introduce new hydrogen bonding capabilities and alter the polarity of the molecule, which can be critical for biological activity.
Introduction of Alkyl Chains: The α-carbon can be alkylated by treatment with a base to form an enolate, followed by reaction with an alkyl halide. ekb.eg This allows for the introduction of a wide variety of linear, branched, or cyclic alkyl chains. The choice of base and reaction conditions is crucial to control mono- versus di-alkylation. The introduction of alkyl chains can significantly impact the lipophilicity and steric bulk of the molecule, which are important parameters for tuning its pharmacokinetic and pharmacodynamic properties.
| α-Substituent | Reagents/Method | Potential Further Reactions |
| -Cl, -Br, -I | SO₂Cl₂, NBS, I₂ | Nucleophilic substitution, Cross-coupling |
| -NR₂ | Reaction of α-halo derivative with amine | Formation of amides, further alkylation |
| -SR | Reaction of α-halo derivative with thiol | Oxidation to sulfoxides/sulfones |
| -OR | Reaction of α-halo derivative with alcohol | Ether cleavage |
| -Alkyl | Base (e.g., NaH, LDA) + Alkyl halide | Further functionalization of the alkyl chain |
Systematic Derivatization for Structure-Reactivity and Structure-Property Relationship Studies, such as those related to Src Kinase inhibition
In a study on ethyl 2,4-dioxo-4-arylbutanoate derivatives, various substituents on the aryl ring were explored to determine their effect on Src kinase inhibitory activity. rsc.orgnih.gov This provides a valuable model for the potential of this compound derivatives as kinase inhibitors. By analogy, a library of this compound derivatives with diverse electronic and steric features on the tolyl ring and at the α-position could be synthesized and screened for Src kinase inhibition.
A hypothetical structure-activity relationship (SAR) study could involve the following modifications:
Varying the substituent on the tolyl ring: Introducing small, large, electron-donating, and electron-withdrawing groups to probe the binding pocket of the kinase.
Modifying the α-position: Introducing halogens, small alkyl groups, or hydrogen-bonding moieties to explore additional interactions within the active site.
Altering the ester group: Replacing the ethyl ester with other alkyl or aryl esters to assess the impact on solubility and cell permeability.
The data from such a study could be tabulated to identify key structural features required for potent and selective Src kinase inhibition.
| Derivative of this compound | Modification | Rationale for Src Kinase Inhibition SAR |
| Ethyl 2-(4-methoxyphenoxy)acetoacetate | Electron-donating group on aryl ring | Probing for favorable electronic interactions in the binding pocket. |
| Ethyl 2-(4-chlorophenoxy)acetoacetate | Electron-withdrawing group on aryl ring | Exploring the impact of altered electronic distribution on binding affinity. |
| Ethyl 2-(2,4-dimethylphenoxy)acetoacetate | Steric bulk on aryl ring | Assessing the steric tolerance of the kinase active site. |
| Ethyl 2-chloro-2-(p-tolyloxy)acetoacetate | Halogen at α-position | Introducing a potential hydrogen bond acceptor and altering local dipole moment. |
| Ethyl 2-methyl-2-(p-tolyloxy)acetoacetate | Alkyl group at α-position | Investigating the influence of lipophilicity and steric bulk at the α-position. |
Synthesis of Polymer-Supported or Immobilized this compound Analogues
The immobilization of this compound analogues onto solid supports or polymers offers several advantages, including the potential for use in high-throughput screening, as recyclable catalysts, or in the development of functional materials.
One common approach for the synthesis of polymer-supported β-keto esters involves their attachment to a pre-functionalized polymer resin. For example, a polymer with pendant hydroxyl or amino groups can be reacted with a suitably modified derivative of this compound. Alternatively, a monomer containing the this compound moiety could be synthesized and then polymerized or co-polymerized with other monomers to create a functional polymer.
Methods for immobilization can include:
Ester or Amide Linkage: A carboxylic acid-functionalized analogue of this compound could be coupled to an amine- or alcohol-functionalized polymer using standard peptide coupling reagents.
Ether Linkage: A hydroxyl-functionalized analogue could be attached to a polymer support via an ether linkage.
Click Chemistry: Introduction of an azide (B81097) or alkyne functionality onto the this compound scaffold would allow for its efficient immobilization onto a polymer support functionalized with the complementary group via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
The resulting polymer-supported analogues could be used in various applications. For instance, an immobilized library of derivatives could be used for the rapid screening of biological activity. Furthermore, if the this compound moiety itself possesses catalytic activity, its immobilization would facilitate catalyst recovery and reuse.
| Polymer Support | Functional Group on Polymer | Linkage Chemistry | Potential Application |
| Polystyrene Resin | -NH₂ | Amide bond formation | Solid-phase synthesis, high-throughput screening |
| Poly(ethylene glycol) (PEG) | -OH | Ester bond formation | Biocompatible materials, drug delivery |
| Silica Gel | -Si-OH | Siloxane bond formation | Heterogeneous catalysis, chromatography |
| Agarose Beads | -OH, -NH₂ | Various coupling chemistries | Affinity chromatography, enzyme immobilization |
Future Perspectives and Emerging Research Avenues for Ethyl 2 P Tolyloxyacetoacetate Chemistry
Sustainable and Resource-Efficient Synthesis Strategies
The principles of green chemistry are increasingly pivotal in guiding synthetic methodologies. For Ethyl 2-p-tolyloxyacetoacetate, future research will likely prioritize the development of more sustainable and resource-efficient synthetic routes.
Flow Chemistry: Continuous flow processes offer substantial advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automation. okayama-u.ac.jp The application of flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste generation. The precise control over reaction parameters such as temperature, pressure, and stoichiometry in a flow reactor can be particularly beneficial for optimizing the synthesis of this β-keto ester. okayama-u.ac.jp
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a hallmark of green chemistry. Biocatalysis offers high selectivity and operates under mild reaction conditions, reducing energy consumption and the formation of byproducts. units.it Research into enzymatic routes for the synthesis of functionalized oligoesters and the stereoselective reduction of β-keto esters highlights the potential for developing biocatalytic methods for producing this compound. rsc.orgnih.govmdpi.com The utilization of whole-cell biocatalysts or immobilized enzymes could lead to highly efficient and sustainable production processes. nih.govresearchgate.net
Alternative Solvents and Energy Inputs: The replacement of volatile and hazardous organic solvents is a key goal in sustainable chemistry. Future studies may explore the use of greener solvents, such as ionic liquids or supercritical fluids, for the synthesis of this compound. Additionally, alternative energy sources like microwave irradiation and ultrasound can accelerate reaction rates, leading to more energy-efficient processes. nih.gov
| Strategy | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Improved yield and purity, enhanced safety, reduced waste, potential for automation. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact, use of renewable resources. |
| Green Solvents | Reduced toxicity and environmental pollution, improved process safety. |
| Microwave/Ultrasound | Faster reaction times, increased energy efficiency. |
Integration with Machine Learning and Artificial Intelligence for Reaction Discovery
The synergy between artificial intelligence (AI) and chemistry is set to revolutionize the discovery and optimization of chemical reactions. For this compound, AI and machine learning (ML) can accelerate the identification of novel synthetic pathways and optimize existing ones.
Reaction Prediction and Optimization: Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations. preprints.orgresearchgate.net This predictive power can be harnessed to identify the most promising reaction conditions for the synthesis of this compound, minimizing the need for extensive trial-and-error experimentation. technologynetworks.combeilstein-journals.org AI-driven platforms can optimize variables such as catalyst, solvent, temperature, and reaction time to maximize yield and selectivity. duke.edu
High-Throughput Experimentation (HTE): HTE platforms, which involve the miniaturization and parallelization of chemical reactions, can rapidly screen a large number of reaction conditions. cea.fr When combined with AI, HTE can efficiently explore a vast chemical space to discover novel reactions and catalysts for the synthesis of this compound and its derivatives. mdpi.comnih.govmerckmillipore.com The integration of synthesis robots with online analytical techniques further enhances the efficiency of this approach. mdpi.com
| AI/ML Application | Impact on this compound Research |
| Reaction Outcome Prediction | Faster identification of successful synthetic routes. |
| Condition Optimization | Maximization of yield and selectivity with fewer experiments. technologynetworks.com |
| High-Throughput Screening | Rapid discovery of novel catalysts and reaction pathways. nih.gov |
| Automated Synthesis | Increased efficiency and reproducibility in the laboratory. |
Exploration of Novel Catalytic Systems and Methodologies
The development of innovative catalytic systems is crucial for advancing the synthesis of complex organic molecules. For this compound, research into novel catalysts can unlock more efficient and selective synthetic transformations.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of radical intermediates under mild conditions. nih.gov This methodology could be applied to the synthesis of this compound, potentially through novel C-O bond-forming reactions or functionalization of the β-keto ester scaffold. nih.govmdpi.comscispace.com The use of photocatalysts can provide access to unique reactivity patterns that are not achievable with traditional thermal methods. rsc.org
Organocatalysis: Organocatalysts, which are small organic molecules, offer a metal-free alternative to traditional transition-metal catalysts. scienceopen.com They are often more stable, less toxic, and more environmentally benign. The development of new organocatalytic methods for the synthesis and functionalization of β-keto esters could provide more sustainable and cost-effective routes to this compound. nih.gov
Nanocatalysts: Nanomaterials possess unique catalytic properties due to their high surface-area-to-volume ratio and quantum size effects. ucr.edu The use of nanocatalysts, such as metal nanoparticles supported on various materials, could lead to highly active and recyclable catalytic systems for the synthesis of this compound. nih.govmedscireview.netjetir.orgresearchgate.net These catalysts can offer improved efficiency and selectivity in a range of organic transformations. nih.gov
| Catalytic System | Potential Application in this compound Chemistry |
| Photoredox Catalysis | Novel C-O bond formation, functionalization of the β-keto ester. nih.gov |
| Organocatalysis | Metal-free and sustainable synthesis, asymmetric transformations. scienceopen.com |
| Nanocatalysis | Highly active and recyclable catalysts, improved reaction efficiency. medscireview.netresearchgate.net |
Advanced Mechanistic and Computational Probing
A deep understanding of reaction mechanisms is fundamental to the rational design of new and improved synthetic methods. For this compound, a combination of advanced spectroscopic techniques and computational modeling can provide invaluable insights into its formation and reactivity.
Computational Modeling: Quantum chemistry methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways, identifying transition states, and predicting reaction outcomes. researchgate.net Computational studies can be employed to investigate the mechanism of the synthesis of this compound, providing a theoretical framework to guide experimental work. mit.edu Generative AI models are also emerging as a way to rapidly predict the structures of transition states. mit.edu
Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to monitor the progress of a reaction in real-time, allowing for the identification of reaction intermediates and the determination of reaction kinetics. Spectroscopic and crystallographic analysis of this compound and related compounds can provide detailed structural information that is crucial for understanding their reactivity. ijbr.com.pkresearchgate.net
| Probing Technique | Insight Gained for this compound |
| Computational Chemistry (DFT) | Elucidation of reaction mechanisms, prediction of transition state structures. researchgate.net |
| In-situ Spectroscopy | Real-time reaction monitoring, identification of intermediates. |
| Crystallography | Precise determination of molecular structure. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-p-tolyloxyacetoacetate, and how can purity be validated?
- Methodology : The compound can be synthesized via nucleophilic substitution or esterification. For example, reacting 2-(p-tolyloxy)acetic acid with ethyl acetoacetate in the presence of a catalyst like sulfuric acid or DCC (dicyclohexylcarbodiimide) under reflux conditions . Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) or GC-MS (Gas Chromatography-Mass Spectrometry) to confirm retention times and molecular ion peaks. NMR (¹H and ¹³C) should corroborate structural integrity by verifying key signals (e.g., ester carbonyl at ~170 ppm and aromatic protons from the p-tolyl group) .
Q. How does the electronic environment of the p-tolyl group influence the reactivity of this compound in nucleophilic reactions?
- Methodology : Perform comparative kinetic studies using substituents with varying electron-donating/withdrawing effects. Monitor reaction rates via UV-Vis spectroscopy or LC-MS under controlled conditions (e.g., pH, solvent polarity). The p-tolyl group’s electron-donating methyl substituent enhances resonance stabilization of intermediates, which can be quantified using Hammett plots or computational DFT (Density Functional Theory) calculations .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported stability data for this compound under acidic conditions?
- Methodology : Conduct accelerated stability studies under varying pH (1–6), temperatures (25–60°C), and humidity levels. Use HPLC to track degradation products (e.g., hydrolysis to 2-(p-tolyloxy)acetic acid). Compare kinetic models (zero-order vs. first-order degradation) to identify dominant pathways. Conflicting data may arise from solvent interactions (e.g., protic vs. aprotic) or trace impurities; thus, replicate experiments with rigorously purified samples .
Q. How can reaction mechanisms involving this compound as a β-ketoester precursor be elucidated?
- Methodology : Employ isotopic labeling (e.g., ¹⁸O in the ester group) to trace bond cleavage during reactions like Claisen condensations. Use in situ FTIR to monitor carbonyl stretching frequencies (~1740 cm⁻¹) during intermediate formation. Pair kinetic isotope effects (KIE) with computational modeling (e.g., Gaussian software) to identify rate-determining steps and transition states .
Q. What analytical approaches differentiate isomeric byproducts in the synthesis of this compound?
- Methodology : Utilize chiral chromatography (e.g., Chiralpak® columns) or capillary electrophoresis to separate enantiomers or diastereomers. High-resolution mass spectrometry (HRMS) can distinguish isomers via exact mass measurements. 2D NMR techniques (e.g., COSY, NOESY) clarify spatial relationships between protons in complex mixtures .
Methodological Considerations
Q. How should researchers design experiments to assess the ecological impact of this compound?
- Methodology : Follow OECD guidelines for biodegradation (Test 301) and bioaccumulation (Test 305). Use activated sludge or soil microcosms to measure half-life (t½) under aerobic/anaerobic conditions. For bioaccumulation, determine log Kow (octanol-water partition coefficient) via shake-flask methods. Ecotoxicity can be assessed using Daphnia magna (LC50) or algal growth inhibition tests .
Q. What statistical methods are appropriate for analyzing discrepancies in spectroscopic data for this compound?
- Methodology : Apply multivariate analysis (e.g., PCA – Principal Component Analysis) to NMR or IR datasets to identify outliers. Use Student’s t-test or ANOVA to compare means across batches. For reproducibility, report confidence intervals (95%) and standard deviations in triplicate measurements .
Critical Evaluation Guidelines
Q. How can researchers validate the reliability of published synthetic yields for this compound?
- Methodology : Replicate procedures using identical reagents and equipment. Compare yields with literature values and perform Grubbs’ test to identify outliers. Cross-check purity metrics (e.g., melting point, chromatographic retention times) against reference standards. Discrepancies may arise from undocumented variables (e.g., stirring rate, cooling gradients) .
Q. What criteria should govern the selection of solvents for recrystallizing this compound?
- Methodology : Screen solvents (e.g., ethanol, ethyl acetate, hexane) via solubility tests at boiling and room temperatures. Prioritize solvents with high solubility gradients to maximize crystal yield. Use DSC (Differential Scanning Calorimetry) to assess polymorph formation risks. Avoid chlorinated solvents if eco-friendliness is a priority .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
